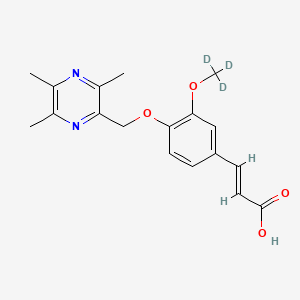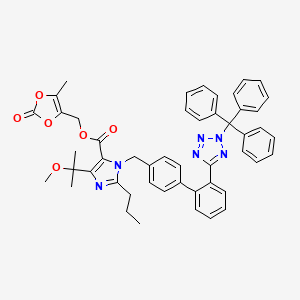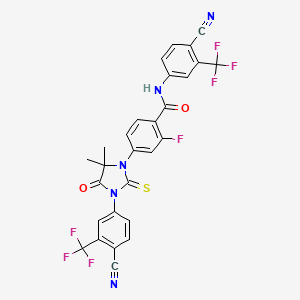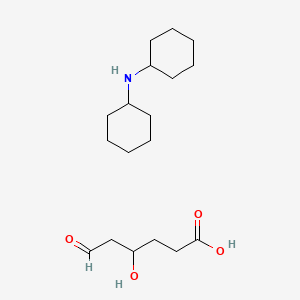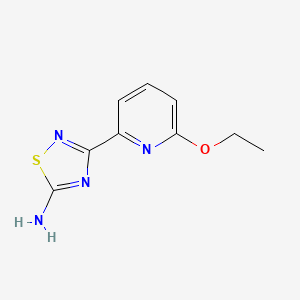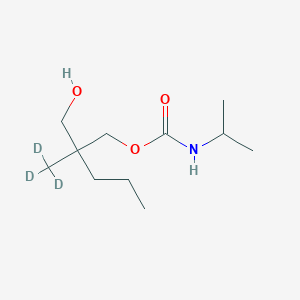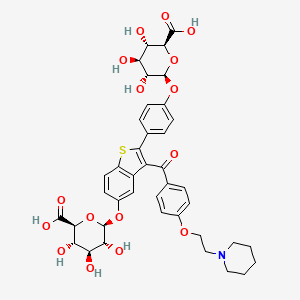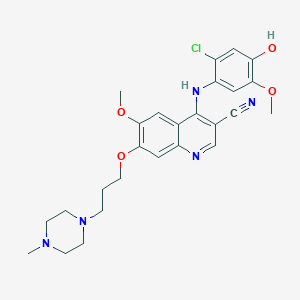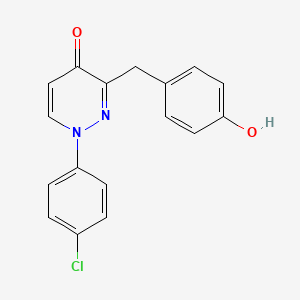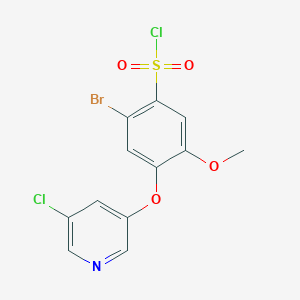
2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride is a complex organic compound that features a combination of bromine, chlorine, pyridine, methoxy, and benzenesulfonyl chloride groups
Méthodes De Préparation
The synthesis of 2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 5-chloropyridin-3-ol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The bromine and chlorine atoms in the compound can be involved in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecules and affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride can be compared with other similar compounds such as:
5-Bromo-2-methoxybenzenesulfonyl chloride: This compound lacks the pyridine moiety and has different reactivity and applications.
4-(5-Bromo-3-chloropyridin-2-yl)morpholine: This compound has a morpholine group instead of the methoxybenzenesulfonyl chloride group, leading to different chemical properties and uses.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H8BrCl2NO4S |
|---|---|
Poids moléculaire |
413.1 g/mol |
Nom IUPAC |
2-bromo-4-(5-chloropyridin-3-yl)oxy-5-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8BrCl2NO4S/c1-19-10-4-12(21(15,17)18)9(13)3-11(10)20-8-2-7(14)5-16-6-8/h2-6H,1H3 |
Clé InChI |
OLCBNDUOLGBHOZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1OC2=CC(=CN=C2)Cl)Br)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


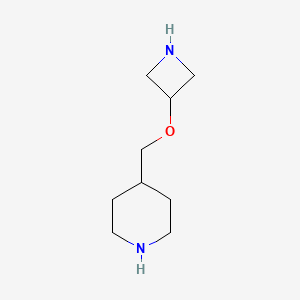
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
![(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
